2-Chloro-N-pyrimidin-4-yl-acetamide 2-Chloro-N-pyrimidin-4-yl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14170770
InChI: InChI=1S/C6H6ClN3O/c7-3-6(11)10-5-1-2-8-4-9-5/h1-2,4H,3H2,(H,8,9,10,11)
SMILES:
Molecular Formula: C6H6ClN3O
Molecular Weight: 171.58 g/mol

2-Chloro-N-pyrimidin-4-yl-acetamide

CAS No.:

Cat. No.: VC14170770

Molecular Formula: C6H6ClN3O

Molecular Weight: 171.58 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N-pyrimidin-4-yl-acetamide -

Specification

Molecular Formula C6H6ClN3O
Molecular Weight 171.58 g/mol
IUPAC Name 2-chloro-N-pyrimidin-4-ylacetamide
Standard InChI InChI=1S/C6H6ClN3O/c7-3-6(11)10-5-1-2-8-4-9-5/h1-2,4H,3H2,(H,8,9,10,11)
Standard InChI Key SYJXKZOXACDVPS-UHFFFAOYSA-N
Canonical SMILES C1=CN=CN=C1NC(=O)CCl

Introduction

Structural and Molecular Characteristics

The molecular architecture of 2-chloro-N-pyrimidin-4-yl-acetamide features a pyrimidine ring—a six-membered aromatic system with two nitrogen atoms at positions 1 and 3—substituted at position 4 with an acetamide group bearing a chlorine atom. The compound’s planar structure facilitates π-π stacking interactions, while the electron-withdrawing chloro group enhances electrophilic reactivity at the methylene carbon.

Key Molecular Properties

PropertyValue
Molecular FormulaC6H5ClN3O\text{C}_6\text{H}_5\text{ClN}_3\text{O}
Molecular Weight170.45 g/mol
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors3 (amide O, pyrimidine N atoms)
logP (Partition Coefficient)Estimated 1.2–1.5

The compound’s solubility profile is influenced by its polar amide group and aromatic ring. It exhibits moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dichloroethane but limited solubility in water .

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of 2-chloro-N-pyrimidin-4-yl-acetamide typically involves the reaction of 4-aminopyrimidine with chloroacetyl chloride. A representative procedure adapted from analogous acetamide syntheses includes:

  • Reaction Setup: 4-Aminopyrimidine is dissolved in a dichloroethane solvent under inert conditions.

  • Acylation: Chloroacetyl chloride is added dropwise, initiating nucleophilic acyl substitution.

  • Microwave-Assisted Optimization: Microwave irradiation at 80°C for 5 minutes enhances reaction efficiency, achieving yields >95% .

  • Workup: The crude product is neutralized with aqueous sodium hydroxide, extracted, and purified via recrystallization.

Critical Parameters:

  • Temperature control prevents decomposition of the chloroacetamide moiety.

  • Solvent choice (e.g., dichloroethane) balances reactivity and solubility.

Alternative Pathways

Alternative methods include:

  • Solid-Phase Synthesis: Immobilized pyrimidine derivatives enable iterative functionalization.

  • Enzymatic Catalysis: Lipases catalyze amide bond formation under mild conditions, though yields remain suboptimal compared to traditional methods.

Physicochemical and Spectroscopic Data

Spectral Signatures

  • IR Spectroscopy: Strong absorption bands at 1680–1700 cm1^{-1} (amide C=O stretch) and 750–780 cm1^{-1} (C-Cl stretch) .

  • NMR (1H^1\text{H}):

    • δ 8.5–8.7 ppm (pyrimidine H-2 and H-6, doublet).

    • δ 4.2 ppm (CH2_2Cl, singlet).

    • δ 10.1 ppm (amide NH, broad).

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 110–115°C, consistent with related acetamides . Thermal decomposition initiates at 220°C, releasing HCl gas.

Comparative Analysis of Structural Analogues

Compound NameStructural FeaturesUnique Properties
2-Chloro-N-(pyridin-2-yl)acetamide Pyridine ring substitutionHigher aqueous solubility
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamideSulfanyl linkage, trifluoromethyl groupEnhanced lipophilicity (logP 2.1)
N-(2-Chloro-4-methylphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide Fused thienopyrimidine coreFluorescence properties

Key trends:

  • Electron-Withdrawing Groups (e.g., -CF3_3) increase metabolic stability.

  • Fused Ring Systems enhance planar rigidity, favoring intercalation with biomolecules.

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